REACTION_CXSMILES
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C([O:3][C:4]([C:6]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=[CH:8][N:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>>[CH:4]([C:6]1[N:7]=[CH:8][CH:9]=[CH:10][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[O:3] |f:1.2|
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Name
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|
Quantity
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0.254 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=NC=CC=C1C(=O)OCC
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Name
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|
Quantity
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1.48 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
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Quantity
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0.4 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with methanol (2 mL)/saturated Na/K tartrate (40 mL)
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Type
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EXTRACTION
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Details
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extracted into EtOAc (3×50 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with saturated NaHCO3 (2×50 mL), saturated brine (1×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
flash chromatographed (5 to 10% EtOAc/CH2Cl2 gradient)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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C(=O)C1=C(C(=O)OCC)C=CC=N1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.075 g | |
YIELD: PERCENTYIELD | 36.8% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |